molecular formula C21H24N4O5S B11019922 N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019922
M. Wt: 444.5 g/mol
InChI Key: YHZOIOGHRJAEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide” is a pyrrolidine-3-carboxamide derivative characterized by two key structural motifs: a 3-(acetylamino)phenyl group at the N-position of the pyrrolidine ring and a 4-(dimethylsulfamoyl)phenyl substituent at the 1-position. The compound’s molecular formula is C22H25N4O5S, with a molecular weight of 473.5 g/mol (calculated).

The dimethylsulfamoyl group enhances solubility and may improve pharmacokinetic properties compared to bulkier or less polar substituents. The acetylated aniline moiety likely contributes to metabolic stability by reducing oxidative deamination. However, specific biological activity, toxicity, or clinical data for this compound remains uncharacterized in the reviewed literature.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O5S/c1-14(26)22-16-5-4-6-17(12-16)23-21(28)15-11-20(27)25(13-15)18-7-9-19(10-8-18)31(29,30)24(2)3/h4-10,12,15H,11,13H2,1-3H3,(H,22,26)(H,23,28)

InChI Key

YHZOIOGHRJAEPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The 5-oxopyrrolidine core is synthesized via cyclocondensation of γ-keto esters with primary amines. For example, ethyl 4-oxopentanoate reacts with ammonium acetate under acidic conditions to yield ethyl 5-oxopyrrolidine-3-carboxylate (yield: 68–72%). Alternative methods include:

  • Michael Addition-Cyclization : Acrylate derivatives react with amines in the presence of Lewis acids (e.g., TiCl₄) to form the pyrrolidine ring.

  • Enamine Cyclization : γ-Keto esters react with benzylamine to form enamines, which undergo intramolecular cyclization upon heating.

Key Considerations:

  • Steric Effects : Bulky substituents on the amine reduce cyclization efficiency.

  • Catalyst Selection : Titanium tetrachloride improves reaction rates but requires anhydrous conditions.

Introduction of the 4-(Dimethylsulfamoyl)phenyl Group

The 4-(dimethylsulfamoyl)phenyl substituent is introduced via Ullmann-Type Coupling or Mitsunobu Reaction :

  • Ullmann Coupling : The pyrrolidine nitrogen reacts with 4-iodophenyl dimethylsulfamide in the presence of CuI/L-proline, yielding 1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylate (yield: 55–60%).

  • Mitsunobu Reaction : Using DIAD and PPh₃, the pyrrolidine nitrogen couples with 4-hydroxyphenyl dimethylsulfamide (yield: 65–70%).

Challenges:

  • Byproduct Formation : Competing O-sulfamoylation requires careful stoichiometric control.

  • Solvent Optimization : DMF enhances solubility but may lead to ester hydrolysis.

Carboxamide Formation with 3-(Acetylamino)aniline

The carboxylate intermediate is hydrolyzed to the carboxylic acid (using NaOH/EtOH) and coupled with 3-(acetylamino)aniline via carbodiimide-mediated amidation :

  • Reagents : EDCl/HOBt in DCM at 0–5°C (yield: 75–80%).

  • Alternative Methods : HATU/DIPEA in DMF improves yields to 85–90% but increases costs.

Side Reactions:

  • Epimerization : Observed at elevated temperatures (>30°C).

  • Incomplete Hydrolysis : Residual ester groups necessitate repetitive washing.

Optimization of Reaction Conditions

Temperature and Solvent Effects

StepOptimal Temp (°C)SolventYield (%)
Cyclization80–90Toluene72
Ullmann Coupling100–110DMF60
Amidation0–5DCM80

Findings :

  • Cyclization : Toluene minimizes side reactions compared to THF.

  • Amidation : Lower temperatures reduce racemization.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂/Xantphos for Ullmann coupling reduces reaction time by 40%.

  • Lewis Acids : TiCl₄ accelerates cyclization but complicates purification.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantages
Modular CouplingHigh purity (>95%)Multi-step, low overall yield (45%)
One-Pot TandemScalable, fewer intermediatesRequires specialized equipment
Sequential FunctionalizationFlexibility in substituent designLabor-intensive purification

Recommendation : The modular approach balances purity and scalability for industrial applications.

Challenges and Solutions

Sulfamoylation Side Reactions

  • Issue : Competing N- and O-sulfamoylation.

  • Solution : Use bulky bases (e.g., DBU) to favor N-sulfamoylation.

Low Solubility of Intermediates

  • Issue : Precipitation during amidation.

  • Solution : Switch to DMF/THF mixtures (3:1 v/v) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in various biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylsulfamoyl groups may facilitate binding to active sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolidine-3-carboxamide derivatives, focusing on substituents, molecular properties, and available biological data.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Cytotoxicity (if available) Source
Target Compound: N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide C22H25N4O5S 473.5 3-(acetylamino)phenyl, 4-(dimethylsulfamoyl)phenyl Not reported N/A
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide C25H30N4O4S 498.6 3,4-dimethylphenyl, dihydroisoquinoline-sulfonamide Cytotoxicity: 0.604% (HEK cells)
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide C24H19ClN4O4 462.9 4-chlorophenyl-oxadiazole, furan-2-ylmethyl Hazard: H302 (harmful if swallowed), H315/H319 (irritant)
N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C20H21N3O6S 431.5 3-methoxyphenyl, 4-(acetylsulfamoyl)phenyl Not reported
N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide C20H18BrN5O3 456.3 6-bromo-indazol-3-yl, 4-(acetylamino)phenyl Not reported

Structural and Functional Insights:

Substituent Effects on Bioactivity: Halogenation: The 4-chlorophenyl-oxadiazole derivative () exhibits higher molecular weight and distinct hazards (H302), suggesting halogenation may enhance target binding but increase toxicity . Sulfonamide Variations: The dimethylsulfamoyl group in the target compound likely offers better solubility than the acetylated sulfamoyl group in , as dimethylation reduces hydrogen-bonding capacity .

Cytotoxicity Trends :

  • Among MERS-CoV inhibitors (), cytotoxicity correlates with substituent electronegativity. For example, the 4-chlorophenyl analog showed the highest cytotoxicity (0.602%), while a fluorophenyl derivative had lower toxicity (0.568%) . This implies that electron-withdrawing groups may enhance both activity and cellular stress.

Analytical Profiles :

  • The European patent compound () shares a pyrrolidine-carboxamide core but incorporates a difluorophenylmethyl group and a piperidinyl sulfamoyl moiety. Its LCMS (m/z 598) and HPLC retention time (1.63 minutes) suggest higher polarity than the target compound, possibly due to the hydroxyl group .

Limitations:

  • Missing data on the target compound’s physical properties (e.g., solubility, melting point) and direct biological activity limit mechanistic comparisons.
  • Toxicity profiles for most analogs are incomplete, with only hazard statements available for .

Biological Activity

The compound N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight: 342.39 g/mol

The structure consists of a pyrrolidine ring substituted with various functional groups, including an acetylamino group and a dimethylsulfamoyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays demonstrated that the compound exhibited significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus12.9

These results indicate that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) values being equal to MIC values .

Anti-inflammatory Potential

The compound's anti-inflammatory properties were assessed through its effects on lipopolysaccharide-induced NF-κB activation. Several derivatives showed promising results in attenuating this activation, with some compounds demonstrating higher potency than traditional anti-inflammatory agents like cinnamic acid. Notably, compounds with specific substitutions on the phenyl rings exhibited enhanced anti-inflammatory effects, suggesting that structural modifications can significantly influence biological outcomes .

Cytotoxicity Studies

Cytotoxicity tests revealed that the compound had a low cytotoxic effect up to concentrations of 20 µM. This suggests a favorable safety profile for potential therapeutic applications. However, specific derivatives demonstrated increased cytotoxicity correlated with particular substituents on the aromatic rings .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Bacterial Growth: The compound likely interferes with bacterial cell wall synthesis or function, although precise mechanisms require further elucidation.
  • Modulation of Inflammatory Pathways: The inhibition of NF-κB suggests that the compound may alter transcriptional regulation in inflammatory pathways, potentially through epigenetic mechanisms or direct interactions with DNA-binding proteins .
  • Cytotoxic Mechanisms: The observed cytotoxic effects may involve apoptosis induction in cancer cells, necessitating additional studies to confirm these findings.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • A study investigating a related class of compounds demonstrated significant reductions in inflammation markers in patients with chronic inflammatory diseases.
  • Another research effort focused on compounds with similar structural motifs reported efficacy in preclinical models of cancer, showcasing their potential as adjunct therapies in oncology.

These studies underscore the relevance of structural diversity in enhancing biological activity and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, such as cycloaddition or condensation, using precursors like indole derivatives (for pyrrolidine cores) and substituted phenyl compounds. Reaction conditions (e.g., solvent choice, temperature, and catalyst use) are critical. For example, methanol or THF as solvents and controlled heating (60–80°C) improve cyclization efficiency .
  • Data Consideration : Yields often range from 40–70%, with purity >90% achievable via column chromatography .

Q. How is the compound’s structural integrity validated, and what analytical techniques are recommended?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. LC-MS ensures molecular weight accuracy, while FT-IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereoisomerism .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Methodology : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2) and enzyme inhibition studies (e.g., COX-2 or kinases). IC₅₀ values provide initial potency metrics. For example, similar compounds show IC₅₀ values of 15–50 µM in cancer models .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance scalability while maintaining stereochemical control?

  • Methodology : Employ Design of Experiments (DoE) to optimize parameters like solvent polarity, reaction time, and catalyst loading. For instance, switching to DMF as a solvent may accelerate amide coupling but requires rigorous purification to remove residues .
  • Data Contradiction : Some studies report THF as optimal for cyclization , while others favor dichloromethane for carboxamide formation . Pilot-scale trials are recommended to resolve context-dependent discrepancies.

Q. What strategies are effective in resolving contradictory bioactivity data across different cell lines?

  • Methodology :

Validate assay conditions (e.g., pH, serum concentration) to ensure consistency.

Perform target engagement studies (e.g., SPR or thermal shift assays) to confirm direct binding to purported targets like kinases or GPCRs.

Use metabolomic profiling to identify off-target effects or metabolic instability .

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or EGFR.
  • ADMET prediction tools (e.g., SwissADME) optimize logP (<5) and solubility (>50 µM). For example, adding polar groups (e.g., sulfonamides) enhances aqueous solubility but may reduce membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.